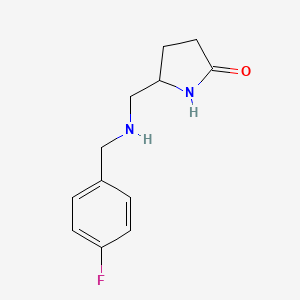
5-(((4-Fluorobenzyl)amino)methyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(((4-Fluorobenzyl)amino)methyl)pyrrolidin-2-one is a chemical compound with the molecular formula C12H15FN2O It is a derivative of pyrrolidin-2-one, a five-membered lactam ring, which is a common structural motif in many biologically active compounds
Méthodes De Préparation
The synthesis of 5-(((4-Fluorobenzyl)amino)methyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzylamine with pyrrolidin-2-one under specific reaction conditions. The reaction typically requires a suitable solvent, such as ethanol or methanol, and a catalyst, such as a base (e.g., sodium hydroxide) to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
In industrial production, the synthesis of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods can optimize reaction conditions, reduce reaction times, and improve overall yield and purity of the final product .
Analyse Des Réactions Chimiques
5-(((4-Fluorobenzyl)amino)methyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reaction typically occurs at the amino methyl group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce the carbonyl group in the pyrrolidin-2-one ring to form the corresponding alcohol.
Applications De Recherche Scientifique
5-(((4-Fluorobenzyl)amino)methyl)pyrrolidin-2-one has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Its reactivity and functional groups make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used to study enzyme interactions and receptor binding. Its structural similarity to natural substrates allows it to act as a probe in biochemical assays.
Medicine: The compound has potential therapeutic applications due to its biological activity. It is being investigated for its potential use in the treatment of various diseases, including cancer and neurological disorders.
Mécanisme D'action
The mechanism of action of 5-(((4-Fluorobenzyl)amino)methyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
5-(((4-Fluorobenzyl)amino)methyl)pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolidin-2-one derivatives and fluorobenzylamine derivatives.
Pyrrolidin-2-one derivatives: These compounds share the same core structure but differ in the substituents attached to the pyrrolidin-2-one ring. Examples include N-methylpyrrolidin-2-one and N-phenylpyrrolidin-2-one. The presence of different substituents can significantly alter the chemical reactivity and biological activity of these compounds.
Fluorobenzylamine derivatives: These compounds have a similar benzylamine structure with a fluorine atom attached to the benzene ring. Examples include 4-fluorobenzylamine and 4-fluoro-N-methylbenzylamine.
Propriétés
Formule moléculaire |
C12H15FN2O |
|---|---|
Poids moléculaire |
222.26 g/mol |
Nom IUPAC |
5-[[(4-fluorophenyl)methylamino]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H15FN2O/c13-10-3-1-9(2-4-10)7-14-8-11-5-6-12(16)15-11/h1-4,11,14H,5-8H2,(H,15,16) |
Clé InChI |
JTDYARHMSLQRHY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC1CNCC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B15300371.png)
![3-{3H-imidazo[4,5-b]pyridin-3-yl}azetidine dihydrochloride](/img/structure/B15300378.png)
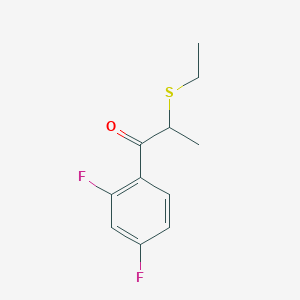


![2-chloro-N-(2-{2,4-dioxo-5-[(pyridin-3-yl)methylidene]-1,3-thiazolidin-3-yl}ethyl)acetamide hydrochloride](/img/structure/B15300402.png)
![Rel-(3S,3aS,6aR)-octahydrocyclopenta[b]pyrrol-3-ol](/img/structure/B15300409.png)
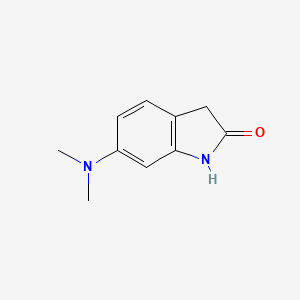
![3-[5-Chloro-2-(difluoromethoxy)phenyl]propanenitrile](/img/structure/B15300423.png)
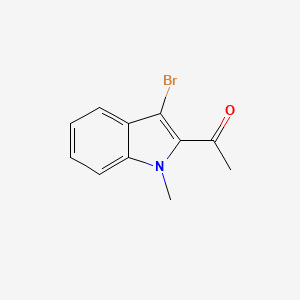
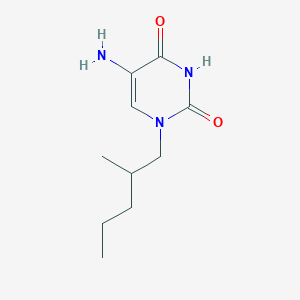

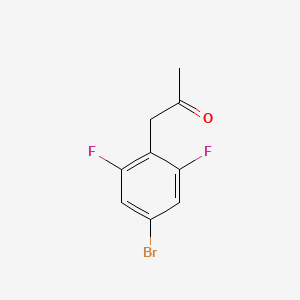
![3-[6-(2-Aminoethoxy)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B15300446.png)
